Structural Differentiation vs. N-(3,4-Dimethylphenyl)acetamide
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide differs structurally from the simpler acetanilide analog N-(3,4-dimethylphenyl)acetamide (CAS 2198-54-1) by the presence of an ethylamino linker and a terminal primary acetamide group rather than an N-linked acetyl moiety. This structural difference produces quantifiable changes in molecular weight (206.28 vs. 163.22 g/mol), hydrogen bond donor/acceptor count, and LogP (1.44–1.65 vs. ~1.8 predicted for the acetanilide analog). The compound contains one asymmetric carbon , introducing chirality not present in the achiral acetanilide analog. These differences directly impact chromatographic retention behavior, solubility profile, and molecular recognition properties relevant to assay development .
| Evidence Dimension | Molecular weight and physicochemical parameters |
|---|---|
| Target Compound Data | MW = 206.28 g/mol; LogP = 1.44 (ChemScene) to 1.65 (Fluorochem); HBD = 2; HBA = 2; chiral centers = 1 |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)acetamide: MW = 163.22 g/mol; LogP predicted ~1.8; HBD = 1; HBA = 1; chiral centers = 0 |
| Quantified Difference | MW difference = 43.06 g/mol (26% increase); ΔLogP ≈ -0.15 to -0.36 |
| Conditions | Computed physicochemical parameters based on SMILES/InChI structure inputs from vendor technical datasheets |
Why This Matters
The 26% increase in molecular weight and altered hydrogen-bonding capacity directly affect chromatographic method development, solubility in biological assay media, and distinguishability from the simpler acetanilide in analytical workflows.
